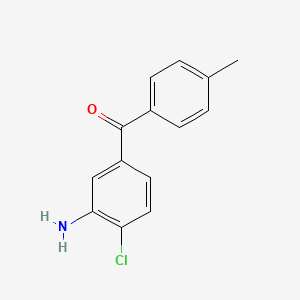

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone is a versatile chemical compound with the molecular formula C14H12ClNO. It is known for its unique structural properties, which make it valuable in various scientific research fields, including pharmaceuticals, materials science, and organic synthesis.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and receptors, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

The compound’s molecular weight (24570400 g/mol) and LogP (404280) suggest that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone . These factors can include temperature, pH, and the presence of other molecules in the environment .

Méthodes De Préparation

The synthesis of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-4’-methyl-3-nitrobenzophenone.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Analyse Des Réactions Chimiques

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions.

Applications De Recherche Scientifique

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.

Comparaison Avec Des Composés Similaires

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone can be compared with similar compounds such as:

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound has a similar structure but includes a pyrazole ring, which may confer different chemical and biological properties.

(3-Amino-4-chlorophenyl)methanol: This compound lacks the methylphenyl group, resulting in different reactivity and applications.

2-Amino-4-methylphenol: This compound has a hydroxyl group instead of a ketone, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability for various applications.

Activité Biologique

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone, also known by its CAS number 106841-04-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with receptors or enzymes, while the chlorophenyl moiety may engage in hydrophobic interactions. This dual functionality allows the compound to potentially modulate several biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The inhibition leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 1.48 | Tubulin inhibition | |

| MCF-7 | 2.28 | Cell cycle arrest | |

| HCT-116 | 3.46 | Apoptosis induction |

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study:

A study conducted on a series of arylmethanones indicated that derivatives with similar structures exhibited significant inhibition of TNF-alpha production in macrophages, suggesting a pathway for developing anti-inflammatory drugs.

Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its ability to target multiple pathways suggests it could be effective against various diseases beyond cancer, including neurodegenerative disorders and inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino and chlorophenyl groups can enhance potency and selectivity towards specific targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased lipophilicity |

| Chlorine position | Enhanced receptor binding |

Propriétés

IUPAC Name |

(3-amino-4-chlorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUQMGQNTODIEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599725 |

Source

|

| Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106841-04-7 |

Source

|

| Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.